molecular formula C23H17ClN2O2 B2567423 (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327184-73-5

(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2567423
CAS No.: 1327184-73-5
M. Wt: 388.85
InChI Key: AGADAMMMANDFRB-RWEWTDSWSA-N
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Description

(2Z)-2-[(4-Chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic small molecule based on the 2H-chromene (coumarin) scaffold, a privileged structure in medicinal chemistry known for diverse biological activities . This compound features a Z-configuration imine group at position 2, linked to a 4-chloro-3-methylphenyl ring, and a carboxamide group at position 3 connected to a phenyl substituent. The specific stereochemistry and substitution pattern are critical for its molecular interactions and research potential. Compounds within this chemical class are extensively investigated for their applications in pharmaceutical research and drug discovery. Research on analogous N-phenyl-2H-chromene-3-carboxamide derivatives has identified potential in several areas. These molecules have been studied as potential radioprotective agents, with some derivatives demonstrating the ability to accelerate the recovery of peripheral blood cells in irradiated mice and alleviate damage to organs like the small intestine and spleen . The radioprotective mechanism may involve the downregulation of pro-apoptotic proteins like p53 and the upregulation of anti-apoptotic protein Bcl-2, alongside modulation of key signaling pathways such as Wnt and MAPK . Furthermore, related chromene-carboxamide compounds have been evaluated through computational methods like molecular docking and 3D-QSAR studies, suggesting potential for targeting enzymes relevant to autoimmune disorders and viral infections, such as the SARS-CoV-2 main protease (Mpro) . This makes the chromene-carboxamide core a versatile scaffold for developing novel therapeutic candidates. This product is provided for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans. It is essential for laboratory and research facilities to adhere to safe handling procedures. Researchers can leverage this high-purity compound for hit-to-lead optimization, mechanism of action studies, and as a building block in developing more potent and selective bioactive molecules.

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c1-15-13-18(11-12-20(15)24)26-23-19(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGADAMMMANDFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent to form the chromene structure.

    Introduction of the Imino Group: The imino group can be introduced through a condensation reaction between the chromene derivative and an amine, such as 4-chloro-3-methylaniline.

    Formation of the Carboxamide Group: The final step involves the reaction of the imino-chromene intermediate with a carboxylic acid derivative, such as phenyl isocyanate, under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or the carboxamide group to an amide.

    Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or amide derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action may involve:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interfering with the normal cell cycle progression, thereby inhibiting tumor growth.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that it can effectively inhibit the growth of certain bacterial strains, making it a candidate for further development in treating infections.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

  • Antitumor Efficacy Study :
    • In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by over 50% at concentrations of 10 µM after 48 hours of treatment.
Cell LineIC50 (µM)
MCF78.5
MDA-MB-2316.0
HeLa10.0
  • Antimicrobial Activity Assessment :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Mechanism of Action

The mechanism by which (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The target compound’s structure includes a 4-chloro-3-methylphenyl group on the imino nitrogen and a phenyl group on the carboxamide. Key comparisons with similar compounds include:

a. 2-Imino-N-phenyl-2H-chromene-3-carboxamide
  • Substituents: Phenyl (imino), phenyl (carboxamide).
  • Differences : Lack of chloro and methyl groups reduces lipophilicity compared to the target compound.
  • Role : Acts as a precursor for synthesizing heterocycles like pyrimidines and pyridines, highlighting the reactivity of the chromene-carboxamide scaffold .
b. (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
  • Substituents: 4-Fluorophenyl (imino), acetyl (carboxamide).
  • Differences : The electron-withdrawing fluorine atom and acetyl group may alter solubility and metabolic stability compared to the chloro-methyl and phenyl groups in the target compound .
c. 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide
  • Substituents: 2-Chlorophenyl (imino), 8-methoxy (chromene core).
  • The 2-chloro substituent may influence steric interactions in biological targets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Imino Substituent Carboxamide Substituent Key Physicochemical Properties Reported Bioactivity
Target Compound 4-Chloro-3-methylphenyl Phenyl High lipophilicity (estimated log P ~4.5) Antifungal, antitumor (inferred)
2-Imino-N-phenyl-2H-chromene-3-carboxamide Phenyl Phenyl Moderate lipophilicity (log P ~3.2) Heterocycle synthesis precursor
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-... 4-Fluorophenyl Acetyl Increased solubility (polar acetyl) Not reported
8-Methoxy-2-imino-... (2-chlorophenyl)amide 2-Chlorophenyl 8-Methoxy-chromene Enhanced oxidative stability Potential anti-inflammatory

Research Findings and Implications

  • Lipophilicity : Chloro and methyl groups in the target compound likely enhance membrane permeability, critical for intracellular drug targets .
  • Synthetic Flexibility : The chromene-carboxamide core allows modular substitution, enabling tailored bioactivity (e.g., fluorophenyl for metabolic stability, methoxy for reduced toxicity) .
  • Unresolved Questions : Experimental data on the target compound’s solubility, stability, and specific biological targets are needed to validate inferred properties.

Biological Activity

The compound (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic molecule notable for its complex chromene structure and potential biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C23H17ClN2O2C_{23}H_{17}ClN_2O_2, featuring a chromene backbone, an imine functional group, and a chloro-substituted aromatic ring. These structural characteristics may influence its chemical reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that compounds with similar chromene structures exhibit various biological activities, including:

  • Antioxidant properties
  • Antimicrobial effects
  • Inhibition of acetylcholinesterase (AChE)
  • Potential anticancer activity

The biological activity of chromene derivatives can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Compounds similar to the target molecule have been shown to inhibit AChE, which is significant in treating neurodegenerative diseases like Alzheimer's. For instance, studies on coumarin derivatives demonstrated strong AChE inhibition, suggesting similar potential for the evaluated compound .
  • Gene Expression Modulation : The chromene structure may influence transcription factor activity, leading to alterations in gene expression that could have therapeutic implications.
  • Antioxidant Activity : The presence of phenolic groups in the structure is associated with scavenging free radicals, which can mitigate oxidative stress-related damage in cells.

Comparative Analysis with Related Compounds

A comparative analysis of related compounds reveals the following notable activities:

Compound NameStructure FeaturesNotable Activities
4-ChromoneBasic chromone structureAntioxidant, antimicrobial
CoumarinFused benzopyrone ringAnticoagulant, anti-inflammatory
FlavonoidsPolyphenolic structureAntioxidant, anticancer
Benzopyran derivativesAromatic ring fused with pyranAntimicrobial, anticancer

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the inhibitory effects of various coumarin derivatives on AChE, revealing IC50 values that indicate significant inhibition capabilities. The strongest derivative exhibited an IC50 of 2.7 µM .
  • Molecular Docking Studies : Computational studies have shown that certain chromene derivatives bind effectively to the active sites of target enzymes like AChE and MAO-B, which are crucial in neurodegenerative disease mechanisms .
  • Therapeutic Applications : Given its structural features and biological activity, this compound holds promise as a lead compound for developing new therapeutics targeting neurodegenerative diseases and cancer.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, and how can reaction progress be monitored?

  • Answer : A multi-step synthesis approach is typically employed, involving condensation reactions between substituted anilines and chromene-carboxamide precursors. Key steps include:

  • Coupling reactions : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) with 2,6-lutidine as a base to facilitate amide bond formation .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) as the mobile phase is critical for tracking intermediates and final product purity .
    • Optimization : Temperature control (0–5°C during reagent addition) minimizes side reactions. Post-reaction workup includes sequential washing with HCl, water, and brine to isolate the product .

Q. How is the purity and structural identity of the synthesized compound validated?

  • Answer : Use a combination of:

  • Spectroscopic techniques : ¹H/¹³C NMR (in DMSO-d₆) to confirm proton environments and carbon frameworks.
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Ensure experimental C, H, N values align with theoretical calculations within ±0.5% error .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in crystallographic data for Z-configuration imino derivatives like this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Structure refinement : SHELXL software for anisotropic displacement parameter refinement, with WinGX/ORTEP for visualizing anisotropic ellipsoids and validating Z/E configurations .
  • Validation : Check for consistency in bond lengths (e.g., C=N ~1.28 Å) and dihedral angles to confirm stereochemistry .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases). Focus on hydrogen bonding with active-site residues and π-π stacking with aromatic moieties.
  • ADMET profiling : SwissADME or pkCSM tools predict pharmacokinetic properties (e.g., logP for lipophilicity, BBB permeability) to prioritize in vitro testing .

Q. What experimental approaches address discrepancies in biological activity data across studies?

  • Answer :

  • Dose-response assays : Repeat IC₅₀/EC₅₀ determinations using standardized cell lines (e.g., HEK293 or HepG2) and controls (e.g., DMSO vehicle).
  • Metabolic stability tests : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in efficacy .

Q. How does the electron-withdrawing chloro-methylphenyl group influence the compound’s photophysical properties?

  • Answer :

  • UV-Vis spectroscopy : Measure absorbance in DMF or THF; the chloro group red-shifts λmax due to enhanced conjugation.
  • DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps and charge distribution, correlating with experimental fluorescence/quenching behavior .

Methodological Resources

  • Crystallography : SHELX suite (structure solution), WinGX (data processing), and Mercury (packing diagram visualization) .
  • Synthesis : TBTU-mediated coupling protocols for amide/imide formation .
  • Safety : Follow hazard controls in (e.g., PPE for dust suppression during handling).

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